molecular formula C6H5BrClN B047225 3-Bromo-5-(chloromethyl)pyridine CAS No. 120277-69-2

3-Bromo-5-(chloromethyl)pyridine

Cat. No.: B047225
CAS No.: 120277-69-2
M. Wt: 206.47 g/mol
InChI Key: NLPHAZLCNNDGPS-UHFFFAOYSA-N
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Description

3-Bromo-5-(chloromethyl)pyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chloromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(chloromethyl)pyridine typically involves the bromination of 5-(chloromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(chloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-5-(chloromethyl)pyridine is utilized in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: In the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: As a building block in the synthesis of drug candidates with antimicrobial or anticancer properties.

    Industry: In the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-(chloromethyl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex organic molecules .

Properties

IUPAC Name

3-bromo-5-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPHAZLCNNDGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470808
Record name 3-bromo-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-69-2
Record name 3-bromo-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled solution of thionylchloride (41 ml, 344 mmol) at 0° C. was added cautiously (highly exothermic) portionwise (5-bromo-pyridin-3-yl)-methanol (10 g, 44.5 mmol). After complete addition the mixture was heated to reflux for 1 h to complete the reaction. After cooling, ether (50 ml) was added and the mixture cooled to 4° C. The precipitated solid was filtered off and washed with cold ether then dried at 50° C. under vacuum for 2 h to afford the title compound (9.1 g, 84%) as a light yellow solid. MS: m/e=206.9 (M+).
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

(5-Bromopyridin-3-yl)methanol (XLV) (1.54 g, 8.2 mmol) was treated with 4M HCl in dioxane (10 mL) at 0° C. and then evaporated. The residue was dissolved in SOCl2 (4 mL) and refluxed for 2 hrs. The SOCl2 was removed and the residue was triturated with hexane to produce HCl salt of 3-bromo-5-(chloromethyl)pyridine (XLVI) as a brown solid (1.30 g, 5.4 mmol, 66% yield). The product was used without further purification. ESIMS found for C6H5BrClN m/z 206 (M+H).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a cooled (0° C.) solution of (5-bromopyridin-3-yl)methanol (38.8 g, 0.206 mol) in dichloromethane (0.6 L) was added a solution of thionyl chloride (149 mL, 2.05 mol) in dichloromethane (200 mL). The resulting mixture was stirred at reflux overnight. The reaction was then concentrated under reduced pressure, and the resulting residue was recrystallized from diethyl ether to provide the title compound: LCMS m/z 206 [M+H]+; 1H NMR (300 MHz, d6-DMSO) δ 12.66 (s, 1H), 8.69-8.74 (m, 2H), 8.25 (s, 1H), 4.83 (s, 2H).
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
0.6 L
Type
solvent
Reaction Step One
Quantity
149 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of (5-bromopyridin-3-yl)methanol (3 g, 16.0 mmol) in DCM (15 mL) cooled to 0° C. was added thionylchloride (7.59 g, 63.8 mmol) dropwise and the reaction mixture was stirred at room temperature over night. The mixture was poured onto ice/water (20 mL), basified with NaOH conc. (8 mL) and extracted with EtOAc (2×50 mL). Combined organics were dried over Na2SO4, filtered and evaporated to dryness. The residue was purified by silica gel flash chromatography eluting with a 0 to 40% EtOAc-Heptane gradient to give the title compound (3.08 g, 93%) as a white solid. MS: 206.0, 207.9 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.59 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(chloromethyl)pyridine
Reactant of Route 2
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3-Bromo-5-(chloromethyl)pyridine
Reactant of Route 3
3-Bromo-5-(chloromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-(chloromethyl)pyridine
Reactant of Route 5
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Reactant of Route 6
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